molecular formula C13H12O2 B13321648 Spiro[cyclopentane-1,2'-indene]-1',3'-dione

Spiro[cyclopentane-1,2'-indene]-1',3'-dione

Cat. No.: B13321648
M. Wt: 200.23 g/mol
InChI Key: ACISAEKOCZTUOP-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,2’-indene]-1’,3’-dione is a unique spirocyclic compound characterized by its rigid structure, which consists of a cyclopentane ring fused to an indene moiety through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopentane-1,2’-indene]-1’,3’-dione typically involves a multi-component reaction. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and 2-arylidene-1,3-indanedione in dry dimethoxymethane at room temperature. This reaction proceeds smoothly to yield the desired spirocyclic product with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for Spiro[cyclopentane-1,2’-indene]-1’,3’-dione are not well-documented, the principles of green chemistry can be applied to scale up the synthesis. This includes using environmentally friendly solvents and catalysts, optimizing reaction conditions to minimize waste, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopentane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are highly functionalized spirocyclic compounds, which can be further modified for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

Spiro[cyclopentane-1,2’-indene]-1’,3’-dione serves as a valuable building block in the synthesis of complex organic molecules. Its rigid structure and unique reactivity make it an ideal candidate for constructing spirocyclic frameworks in natural product synthesis and drug development .

Biology and Medicine

In medicinal chemistry, spirocyclic compounds like Spiro[cyclopentane-1,2’-indene]-1’,3’-dione are explored for their potential as therapeutic agents. Their unique three-dimensional structures can enhance binding affinity and selectivity for biological targets, leading to the development of novel drugs .

Industry

The compound’s stability and reactivity make it suitable for applications in materials science, including the development of advanced polymers and nanomaterials. Its use in industrial processes can lead to the creation of new materials with enhanced properties .

Mechanism of Action

The mechanism by which Spiro[cyclopentane-1,2’-indene]-1’,3’-dione exerts its effects is primarily through its ability to participate in cycloaddition and substitution reactions. The spirocyclic structure provides a unique three-dimensional framework that can interact with various molecular targets, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopentane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a cyclopentane ring and an indene moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

spiro[cyclopentane-1,2'-indene]-1',3'-dione

InChI

InChI=1S/C13H12O2/c14-11-9-5-1-2-6-10(9)12(15)13(11)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2

InChI Key

ACISAEKOCZTUOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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